ACD/LogP and LogD Comparison: Lipophilicity Differentiation from Centpropazine
The target compound exhibits significantly higher predicted lipophilicity compared to its closest annotated structural analog Centpropazine. ACD/LogP for the target compound is 4.70 versus 3.70 for Centpropazine, representing a ΔLogP of +1.00 (approximately 10-fold higher octanol-water partition) . At physiological pH 7.4, ACD/LogD is 3.80 for the target versus 3.02 for Centpropazine (ΔLogD = +0.78) . Both compounds share identical hydrogen bond acceptor/donor counts (5 HBA, 1 HBD) and zero Rule-of-5 violations, isolating the 4-ethyl substituent as the principal driver of the lipophilicity difference . For context, ChemDiv's Soluble Diversity Library defines an optimal screening compound as having ClogP < 5.0; the target compound's ACD/LogP of 4.70 falls within this screening-compatible range .
| Evidence Dimension | Computed octanol-water partition/distribution coefficient |
|---|---|
| Target Compound Data | ACD/LogP = 4.70; ACD/LogD (pH 7.4) = 3.80 |
| Comparator Or Baseline | Centpropazine: ACD/LogP = 3.70; ACD/LogD (pH 7.4) = 3.02 |
| Quantified Difference | ΔLogP = +1.00; ΔLogD (pH 7.4) = +0.78 |
| Conditions | ACD/Labs Percepta Platform v14.00; pH 7.4 for LogD |
Why This Matters
A ΔLogP of +1.00 translates to approximately 10-fold higher membrane partitioning, which can significantly alter CNS penetration, protein binding, and pharmacokinetic profile relative to the unsubstituted phenyl analog.
